molecular formula C18H24Cl2N2 B14611783 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole CAS No. 61019-66-7

1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole

Cat. No.: B14611783
CAS No.: 61019-66-7
M. Wt: 339.3 g/mol
InChI Key: UHQOTVAKIUAKLC-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a nonyl chain, which is further connected to an imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole typically involves the alkylation of 2,4-dichlorophenyl imidazole with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation and nitration reactions can occur on the aromatic ring using reagents like chlorine (Cl2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4

    Substitution: Cl2, HNO3

Major Products Formed:

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-1-nonanol
  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol

Comparison: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is unique due to its specific structural features, such as the nonyl chain and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

61019-66-7

Molecular Formula

C18H24Cl2N2

Molecular Weight

339.3 g/mol

IUPAC Name

1-[1-(2,4-dichlorophenyl)nonyl]imidazole

InChI

InChI=1S/C18H24Cl2N2/c1-2-3-4-5-6-7-8-18(22-12-11-21-14-22)16-10-9-15(19)13-17(16)20/h9-14,18H,2-8H2,1H3

InChI Key

UHQOTVAKIUAKLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2

Origin of Product

United States

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